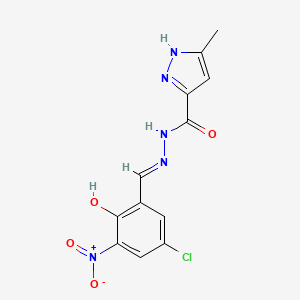![molecular formula C17H27NO2 B6074242 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol](/img/structure/B6074242.png)
4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol, also known as AGN-2979, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of cyclohexanolamine derivatives and is synthesized through a multistep process. In
Wirkmechanismus
4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol binds to the α2δ subunit of voltage-gated calcium channels, which results in the inhibition of calcium influx into neurons. This leads to a reduction in the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals. Additionally, 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol has been shown to increase the expression of GABA receptors, which are involved in the inhibition of pain signals.
Biochemical and Physiological Effects:
4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol has been shown to have analgesic effects in animal models of neuropathic pain and fibromyalgia. It has also been shown to improve sleep quality in patients with fibromyalgia. Additionally, 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol is its high affinity for the α2δ subunit of voltage-gated calcium channels, which makes it a potent analgesic agent. However, one limitation is its poor solubility in water, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol. One direction is the investigation of its potential as a treatment for other chronic pain conditions such as osteoarthritis and cancer pain. Another direction is the development of more soluble analogs of 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol for improved in vivo administration. Additionally, the role of 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol in the modulation of sleep and inflammation warrants further investigation.
Synthesemethoden
The synthesis of 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol involves a multistep process that starts with the reaction of 4-methoxyphenylacetonitrile with 1-methylcyclohexene in the presence of a catalyst to form 4-methoxyphenyl-1-methylcyclohexene. This intermediate is then reacted with N-bromosuccinimide to form the corresponding bromo derivative, which is then reduced using lithium aluminum hydride to form 4-methoxyphenyl-1-methylcyclohexanol. The final step involves the reaction of this intermediate with 3-(tert-butylamino)propylamine to form 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol.
Wissenschaftliche Forschungsanwendungen
4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol has been studied extensively for its potential therapeutic properties. It has been shown to have a high affinity for the α2δ subunit of voltage-gated calcium channels, which are involved in the transmission of pain signals. This has led to its investigation as a potential treatment for chronic pain conditions such as neuropathic pain and fibromyalgia.
Eigenschaften
IUPAC Name |
4-[4-(4-methoxyphenyl)butan-2-ylamino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-13(18-15-7-9-16(19)10-8-15)3-4-14-5-11-17(20-2)12-6-14/h5-6,11-13,15-16,18-19H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERNAJWNUJJESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NC2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-1-(3-methylbenzyl)-3-({[(5-methyl-2-thienyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6074163.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(4-morpholinyl)benzamide](/img/structure/B6074171.png)
![6-(dimethylamino)-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6074172.png)
![N-(3-methoxyphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6074177.png)
![5-chloro-N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide](/img/structure/B6074189.png)
![ethyl N-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B6074194.png)
![N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B6074209.png)

![N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6074219.png)
![1-[4-(benzyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6074220.png)

![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B6074233.png)
![N-(tetrahydro-2-furanylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6074255.png)
